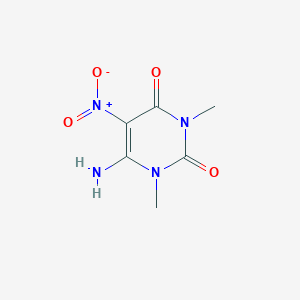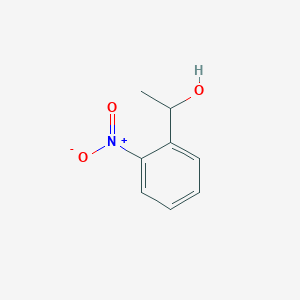
D-古洛诺-1,4-内酯
描述
D-古洛诺-1,4-内酯是一种己酸内酯,在许多生物体的L-抗坏血酸(维生素C)的生物合成中起着至关重要的作用。 它是一种基于碳水化合物的内酯,以其参与各种生化途径而闻名,特别是在动物体内维生素C的合成中 .
科学研究应用
D-古洛诺-1,4-内酯在科学研究中具有广泛的应用:
作用机制
D-古洛诺-1,4-内酯的主要作用是通过转化为L-抗坏血酸而发挥作用。 L-古洛诺-1,4-内酯氧化酶催化这种转化,该过程涉及内酯的氧化以形成氧化还原活性的L-抗坏血酸 。 此过程对于维持维生素C的抗氧化特性及其在各种生化途径中的作用至关重要 .
类似化合物:
D-葡萄糖酸-1,4-内酯: 另一种具有相似性质的基于碳水化合物的内酯.
L-半乳糖醛-1,4-内酯: 参与植物中维生素C的生物合成.
D-葡萄糖醛酸: 在各种生化途径中使用的一种相关化合物.
独特性: D-古洛诺-1,4-内酯因其在动物体内L-抗坏血酸生物合成中的特定作用而独一无二。 与其他类似化合物不同,它直接参与维生素C合成的最后一步,使其成为维持抗氧化防御和整体健康的关键组成部分 .
生化分析
Biochemical Properties
D-Gulono-1,4-lactone is involved in the final step of vitamin C biosynthesis, which consistently involves an oxidation reaction carried out by the aldonolactone oxidoreductases . This compound is converted into L-ascorbic acid by L-gulono-1,4-lactone oxidase (GULO) in animals . The enzyme GULO, along with others like ALO and GalDH, oxidizes the C2 carbon atom of their monosaccharide substrates, thereby generating the characteristic redox-reactive C2-C3 double bond of L-ascorbic acid and its analogs .
Cellular Effects
In cellular processes, D-Gulono-1,4-lactone plays a crucial role in the production of ascorbic acid, which is a powerful antioxidant and co-substrate for many redox enzymes involved in a range of processes from biosynthesis of collagen, carnitine, and neurotransmitters to chromatin modification . In transgenic tobacco cells overexpressing AtGulLO2, 3, or 5, the levels of total ascorbic acid were significantly increased as compared with those in control cells .
Molecular Mechanism
The molecular mechanism of D-Gulono-1,4-lactone involves its conversion to L-ascorbic acid by the enzyme GULO . This process involves the oxidation of the C2 carbon atom of D-Gulono-1,4-lactone, generating the redox-reactive C2-C3 double bond of L-ascorbic acid . A flavin-interacting amino acid modulates the reactivity with the electron acceptors, including oxygen, and determines whether an enzyme functions as an oxidase or a dehydrogenase .
Metabolic Pathways
D-Gulono-1,4-lactone is involved in the biosynthesis of ascorbic acid, typically using a sugar-phosphate as the biosynthetic precursor . This compound is converted into L-ascorbic acid by the enzyme GULO, which is the final step in the biosynthesis of ascorbic acid .
准备方法
合成路线和反应条件: D-古洛诺-1,4-内酯可以通过多种方法合成:
选择性异头氧化: 此方法涉及用溴氧化未保护的醛糖,从而形成内酯。
醛糖醇和醛糖的脱氢: 此过程在氢受体的存在下由过渡金属络合物催化.
工业生产方法: D-古洛诺-1,4-内酯的工业生产通常涉及在非均相催化剂(如Pd / C,Au / C或Bi-Pd / C的组合)上对未保护的醛糖进行有氧氧化 .
反应类型:
常用试剂和条件:
氧化: 常用的氧化剂包括溴和铬(VI)试剂.
还原: 硼氢化钠(NaBH4)通常用于还原反应.
主要产品:
L-抗坏血酸: D-古洛诺-1,4-内酯氧化后的主要产物.
2,6-二溴-2,6-二脱氧-D-醇糖: 通过还原形成的产物.
相似化合物的比较
D-Gluconic acid-1,4-lactone: Another carbohydrate-based lactone with similar properties.
L-Galactono-1,4-lactone: Involved in the biosynthesis of vitamin C in plants.
D-Glucuronic acid: A related compound used in various biochemical pathways.
Uniqueness: D-Gulono-1,4-lactone is unique due to its specific role in the biosynthesis of L-ascorbic acid in animals. Unlike other similar compounds, it is directly involved in the final step of vitamin C synthesis, making it a critical component in maintaining antioxidant defenses and overall health .
属性
IUPAC Name |
(3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-LECHCGJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001036177 | |
| Record name | D-Gulonic acid γ-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001036177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6322-07-2, 3327-64-8 | |
| Record name | D-Gulono-1,4-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6322-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gulonolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Gulono-1,4-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Gulonic acid γ-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001036177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-gulono-1,4-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes D-Gulono-1,4-lactone a valuable starting material in organic synthesis?
A1: D-Gulono-1,4-lactone possesses a unique structure with multiple reactive sites, making it amenable to various chemical transformations. This versatility allows chemists to leverage it for synthesizing diverse and complex molecules, including other sugar derivatives, heterocycles, and natural product analogs. For instance, it serves as a key precursor in the synthesis of L-arabinose-5-C14 [] and has been used to synthesize seven and eight-carbon sugar derivatives [].
Q2: Are there any specific examples of how D-Gulono-1,4-lactone has been utilized for synthesizing biologically relevant molecules?
A2: Yes, several research articles showcase the application of D-Gulono-1,4-lactone in preparing biologically relevant molecules. For instance:
- Synthesis of L-Arabinose-5-C14: A multi-step synthesis employed D-Gulono-1,4-lactone as a starting point to produce the radiolabeled sugar L-arabinose-5-C14, a valuable tool in biochemical studies [].
- Polycyclic Halichondrin C1-C14 Fragment: Researchers utilized a D-Gulono-1,4-lactone-derived intermediate in the synthesis of a complex polycyclic fragment found in halichondrin B, a potent anticancer marine natural product [, ]. This highlights its utility in accessing complex structures with potential medicinal applications.
- Novel Boron Neutron Capture Candidates: D-Gulono-1,4-lactone reacts with monolithiated 1,7-dicarba-closo-dodecaborane(12) to yield novel boron-containing sugar derivatives, which may find application in boron neutron capture therapy [].
- Aldopentono-1,4-thiolactones: D-Gulono-1,4-lactone serves as a precursor for synthesizing both 4-thio-D-ribono-1,4-lactone and 4-thio-L-lyxono-1,4-lactone [, ], demonstrating its versatility in accessing different thiolactone diastereomers.
Q3: The synthesis of 2-C-cyano-2-deoxy-sugars is a significant area of carbohydrate chemistry. Has D-Gulono-1,4-lactone been explored in this context?
A3: While D-Gulono-1,4-lactone itself has not been directly used to synthesize 2-C-cyano-2-deoxy-sugars, its close derivative, 2,3:5,6-di-O-isopropylidene-D-gulono-1,4-lactone, has been investigated []. The reaction with tosylmethyl isocyanide, aimed at forming pentofuranosyl cyanides, yielded unexpected products, highlighting the complex reactivity of these systems and offering insights for further synthetic exploration.
Q4: The research mentions the preparation of 3-amino-2,3-dideoxyhexonic acids. What is the role of D-Gulono-1,4-lactone in their synthesis?
A4: D-Gulono-1,4-lactone serves as a crucial starting material for synthesizing 2,3-aziridino-2,3-dideoxyhexonamides, which can be further converted into 3-amino-2,3-dideoxyhexonic acids []. This synthetic route highlights the use of D-Gulono-1,4-lactone in accessing valuable amino sugar derivatives.
Q5: Beyond specific synthetic applications, what other research areas involve D-Gulono-1,4-lactone?
A5: D-Gulono-1,4-lactone's utility extends to:
- Enzyme Studies: Research investigates D-arabinono-1,4-lactone oxidase, an enzyme involved in D-erythroascorbic acid biosynthesis, using D-Gulono-1,4-lactone as a competitive inhibitor []. This aids in understanding the enzyme's mechanism and potential applications in biotechnology.
- Development of New Synthetic Methodologies: The molecule's structural features make it a suitable substrate for exploring new synthetic methods. For example, research describes the preparation of enantiomerically pure substituted morpholines from D-Gulono-1,4-lactone [, ], showcasing its potential in developing novel synthetic strategies.
Q6: Is there any information available on the physicochemical properties of D-Gulono-1,4-lactone?
A6: While the provided research primarily focuses on synthetic applications, some information on the structure and properties of D-Gulono-1,4-lactone and its derivatives can be gleaned. For instance:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)
![2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B14756.png)

![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)









